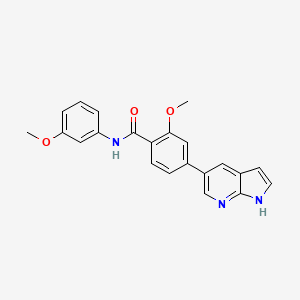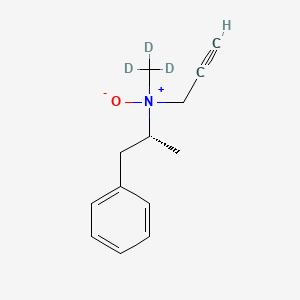
R-(-)-Deprenyl-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-Deprenyl-d3 N-Oxide is a deuterated derivative of the N-oxide form of R-(-)-Deprenyl, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is of interest due to its potential applications in neuroprotection and neurodegenerative disease research. The deuterium labeling (d3) enhances the stability and provides a useful tool for studying metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl-d3 N-Oxide typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. The deuterium labeling is introduced during the synthesis of the precursor R-(-)-Deprenyl-d3, which involves the use of deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: R-(-)-Deprenyl-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction of the N-oxide group can regenerate the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: R-(-)-Deprenyl-d3.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
R-(-)-Deprenyl-d3 N-Oxide has several applications in scientific research:
Chemistry: Used as a probe to study oxidation and reduction mechanisms.
Biology: Investigated for its role in modulating enzyme activity and cellular processes.
Medicine: Explored for its potential neuroprotective effects and as a therapeutic agent in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
R-(-)-Deprenyl-d3 N-Oxide exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B). The N-oxide group interacts with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The deuterium labeling helps in tracking the metabolic fate of the compound and understanding its pharmacokinetics.
Comparaison Avec Des Composés Similaires
R-(-)-Deprenyl: The parent compound, a selective MAO-B inhibitor.
Selegiline: Another MAO-B inhibitor with similar neuroprotective properties.
Rasagiline: A more potent MAO-B inhibitor with additional neuroprotective effects.
Uniqueness: R-(-)-Deprenyl-d3 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
206.30 g/mol |
Nom IUPAC |
(2R)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1/i3D3 |
Clé InChI |
IVFPCTFUZXEDKP-NSUBFPAYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CC#C)([C@H](C)CC1=CC=CC=C1)[O-] |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
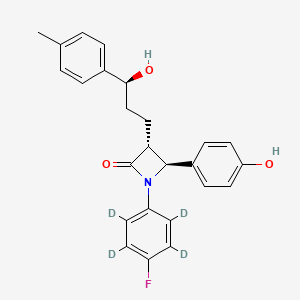
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
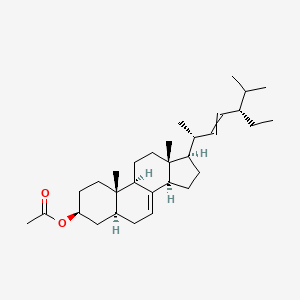

![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
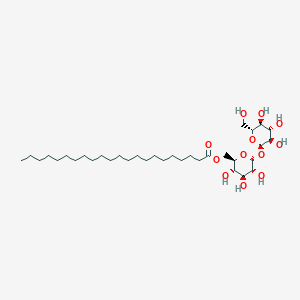
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)


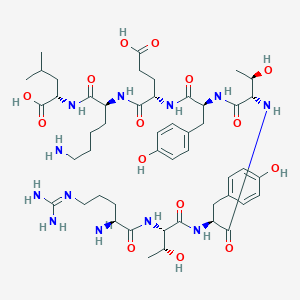
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
